1,1':4',1''-Terphenyl, 3,3''-dibromo-
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Description
“1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-” is a type of terphenyl compound. Terphenyls are aromatic hydrocarbons consisting of three connected benzene rings . The specific compound you’re asking about, “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-”, has bromine atoms attached to the 3 and 3’’ positions .
Molecular Structure Analysis
The molecular structure of “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-” consists of three connected benzene rings with bromine atoms attached to the 3 and 3’’ positions . The presence of bromine atoms can significantly alter the physical and chemical properties of the compound, such as its reactivity and polarity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure and the nature of the atoms or groups it contains. For “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-”, specific properties like boiling point, critical temperature, and density can be found in the NIST/TRC Web Thermo Tables .Future Directions
The future directions for “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-” could involve its use in the synthesis of new compounds or materials. For example, a similar compound, “1,1’:4’,1’‘-Terphenyl- 3,3’‘,5,5’'-tetracarboxylic acid”, is used as a linker for the synthesis of a metal-organic framework . This suggests that “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-” could potentially be used in similar applications.
properties
IUPAC Name |
1,4-bis(3-bromophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-5-1-3-15(11-17)13-7-9-14(10-8-13)16-4-2-6-18(20)12-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETQWEGTVSXLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455236 |
Source
|
Record name | 1,1':4',1''-Terphenyl, 3,3''-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1':4',1''-Terphenyl, 3,3''-dibromo- | |
CAS RN |
95918-94-8 |
Source
|
Record name | 1,1':4',1''-Terphenyl, 3,3''-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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